![molecular formula C14H24N2O3 B12675214 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene CAS No. 93803-68-0](/img/structure/B12675214.png)
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene is an organic compound with the molecular formula C14H24N2O3 It is a derivative of toluene, featuring an amino group and a complex ether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene typically involves multiple steps. One common method starts with triethylene glycol monomethyl ether as the raw material. This compound is first converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The sulfonate ester is then reacted with sodium azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkylated amines.
Applications De Recherche Scientifique
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether chain allows for increased solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
- 3,6,9-Trioxadecylamine
- 8-Amino-3,6-dioxaoctanol
Uniqueness
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene stands out due to its unique ether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .
Propriétés
Numéro CAS |
93803-68-0 |
|---|---|
Formule moléculaire |
C14H24N2O3 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H24N2O3/c1-12-3-4-13(11-14(12)15)16-5-6-18-9-10-19-8-7-17-2/h3-4,11,16H,5-10,15H2,1-2H3 |
Clé InChI |
ZRJJPVNDQXJTLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCCOCCOCCOC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


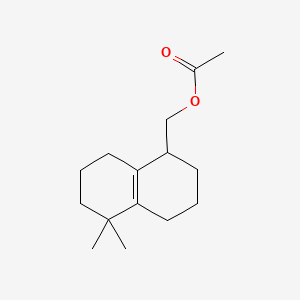
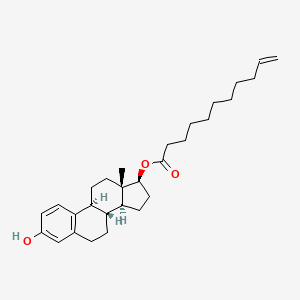
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


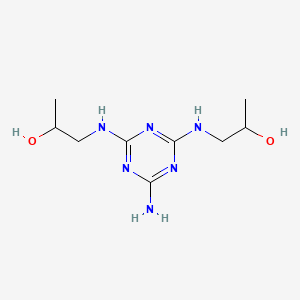
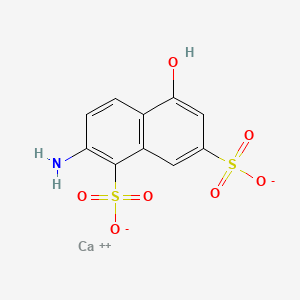
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
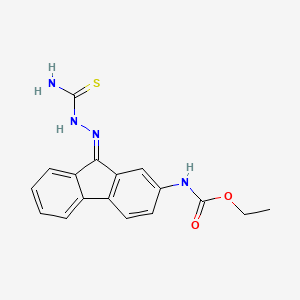

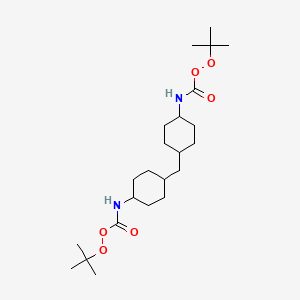
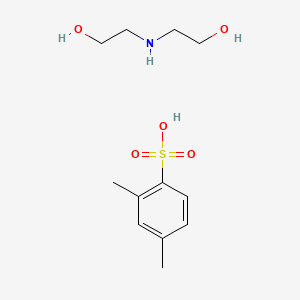
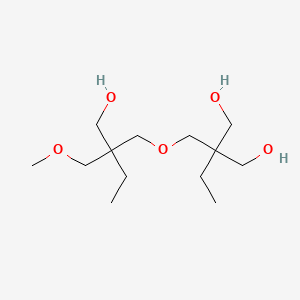
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
